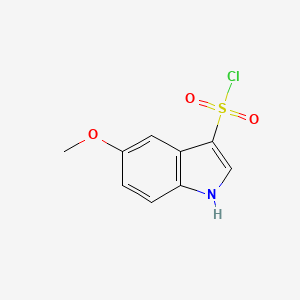
5-methoxy-1H-indole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a methoxy group at the 5-position and a sulfonyl chloride group at the 3-position of the indole ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1H-indole-3-sulfonyl chloride typically involves the reaction of 5-methoxyindole with sulfonyl chloride in the presence of a base. For example, 5-methoxyindole can be treated with sodium hydroxide and phenylsulfonyl chloride in the presence of a catalytic amount of tetrabutylammonium bromide to afford 5-methoxy-1-(phenylsulfonyl)indole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic substitution: Due to the presence of the electron-donating methoxy group, the indole ring is activated towards electrophilic substitution reactions.
Nucleophilic substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include electrophiles such as halogens, nitro groups, and acyl groups. Reaction conditions typically involve the use of Lewis acids as catalysts.
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. Reaction conditions often involve the use of bases to facilitate the substitution.
Major Products Formed
Electrophilic substitution: Products include halogenated, nitrated, and acylated derivatives of this compound.
Nucleophilic substitution: Products include sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Applications De Recherche Scientifique
5-methoxy-1H-indole-3-sulfonyl chloride has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Indole-based compounds are explored for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-methoxy-1H-indole-3-sulfonyl chloride depends on its specific application. In general, indole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the methoxy and sulfonyl chloride groups can influence the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methoxyindole: Lacks the sulfonyl chloride group and has different reactivity and applications.
1-methyl-1H-indole-5-sulfonyl chloride: Similar structure but with a methyl group at the 1-position instead of a hydrogen atom.
Propriétés
Formule moléculaire |
C9H8ClNO3S |
|---|---|
Poids moléculaire |
245.68 g/mol |
Nom IUPAC |
5-methoxy-1H-indole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-6-2-3-8-7(4-6)9(5-11-8)15(10,12)13/h2-5,11H,1H3 |
Clé InChI |
DTCNOVOJCDUXDP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


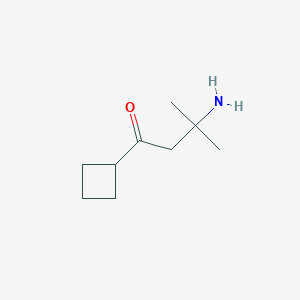
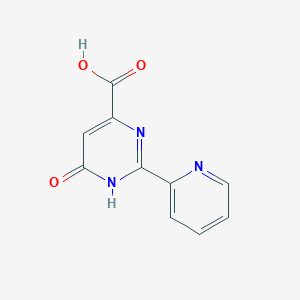
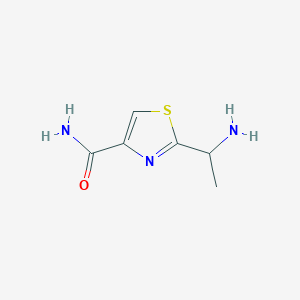
![4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline](/img/structure/B13205182.png)
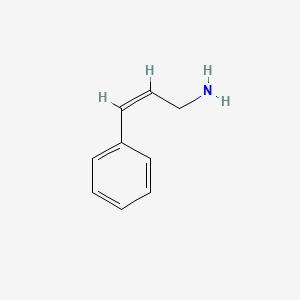
![{2-[4-Fluoro-3-(trifluoromethyl)phenyl]oxan-3-yl}methanol](/img/structure/B13205188.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13205196.png)
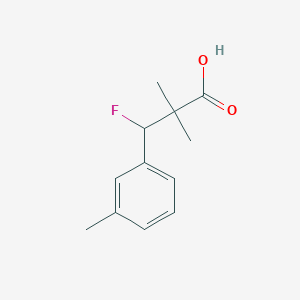
![Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate](/img/structure/B13205206.png)
![2-Amino-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]butanamide](/img/structure/B13205215.png)

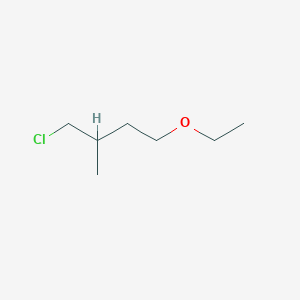
![8-(3-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13205251.png)

